molecular formula C16H10O5 B136030 Damnacanthal CAS No. 477-84-9

Damnacanthal

Cat. No.: B136030
CAS No.: 477-84-9
M. Wt: 282.25 g/mol
InChI Key: IPDMWUNUULAXLU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Damnacanthal, an anthraquinone present in noni plants, targets several tyrosine kinases . It has been reported to inhibit the oncogene Ras, p56lck tyrosine kinase , and c-Met . It also targets several signal transduction proteins related to cell growth inhibition or apoptosis . Cyclin D1, an important regulatory protein in cell cycle progression, is another target of this compound .

Mode of Action

This compound interacts with its targets, leading to a variety of changes. It inhibits tyrosine kinases, including EGF, Lck, Lyn, and Src receptor . It also suppresses cyclin D1 expression at the post-translational level . Furthermore, it inhibits c-Met both in vitro and in cell culture .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NF-KB pathway and decreases the phosphorylation levels of Akt . It also targets matrix metalloproteinase-2 secretion in Hep G2 cells . These effects on biochemical pathways lead to downstream effects such as cell growth inhibition and apoptosis induction .

Pharmacokinetics

It is known that this compound has low water solubility and low bioavailability . Formulating this compound into a biodegradable nanocapsule drug delivery system may increase its bioavailability .

Result of Action

This compound has potent anti-cancer properties. It inhibits the growth and clonogenic potential of various cancer cells . It induces apoptosis in a dose- and time-dependent manner . It also causes cell cycle arrest at the G0/G1 phase .

Chemical Reactions Analysis

Types of Reactions

Damnacanthal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, which exhibit different biological activities .

Scientific Research Applications

Properties

IUPAC Name

3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDMWUNUULAXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197253
Record name Damnacanthal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-84-9
Record name Damnacanthal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Damnacanthal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Damnacanthal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 477-84-9
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Record name Damnacanthal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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